2-((2-Aminoethyl)(isobutyl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Aminoethyl)(isobutyl)amino)ethanol is an organic compound with the molecular formula C8H20N2O. It is a bifunctional molecule containing both amine and alcohol functional groups. This compound is known for its versatility in various chemical reactions and applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminoethyl)(isobutyl)amino)ethanol typically involves the reaction of isobutylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of isobutylamine attacks the carbon atom bonded to the chlorine atom in 2-chloroethanol, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-Aminoethyl)(isobutyl)amino)ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The amine group can be reduced to form a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine or alcohol group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major products formed are ketones or aldehydes, depending on the specific reaction conditions.
Reduction: The major product is a primary amine.
Substitution: The products vary depending on the substituent introduced during the reaction.
Scientific Research Applications
2-((2-Aminoethyl)(isobutyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for biochemical assays.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Aminoethyl)(isobutyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The amine and alcohol functional groups allow the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups but lacking the isobutyl substituent.
Aminoethylethanolamine: Contains an additional ethylene bridge between the amine and alcohol groups.
Uniqueness
2-((2-Aminoethyl)(isobutyl)amino)ethanol is unique due to the presence of the isobutyl group, which imparts different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C8H20N2O |
---|---|
Molecular Weight |
160.26 g/mol |
IUPAC Name |
2-[2-aminoethyl(2-methylpropyl)amino]ethanol |
InChI |
InChI=1S/C8H20N2O/c1-8(2)7-10(4-3-9)5-6-11/h8,11H,3-7,9H2,1-2H3 |
InChI Key |
AWTPHWKSPVSYBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CCN)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.